Medicagol
Medicagol
Medicagol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, medicagol is considered to be a flavonoid lipid molecule. Medicagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, medicagol is primarily located in the cytoplasm. Outside of the human body, medicagol can be found in a number of food items such as cereals and cereal products, herbs and spices, alfalfa, and chickpea. This makes medicagol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1983-72-8
VCID:
VC0191801
InChI:
InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2
SMILES:
C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O
Molecular Formula:
C16H8O6
Molecular Weight:
296.23 g/mol
Medicagol
CAS No.: 1983-72-8
Natural Products
VCID: VC0191801
Molecular Formula: C16H8O6
Molecular Weight: 296.23 g/mol
CAS No. | 1983-72-8 |
---|---|
Product Name | Medicagol |
Molecular Formula | C16H8O6 |
Molecular Weight | 296.23 g/mol |
IUPAC Name | 16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one |
Standard InChI | InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 |
Standard InChIKey | URMVEUAWRUQHON-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O |
Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O |
Melting Point | 324-325°C |
Physical Description | Solid |
Description | Medicagol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, medicagol is considered to be a flavonoid lipid molecule. Medicagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, medicagol is primarily located in the cytoplasm. Outside of the human body, medicagol can be found in a number of food items such as cereals and cereal products, herbs and spices, alfalfa, and chickpea. This makes medicagol a potential biomarker for the consumption of these food products. |
PubChem Compound | 5319322 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume